1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride
Description
Properties
IUPAC Name |
3-phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.2ClH/c1-2-4-11(5-3-1)13-15-12(18-16-13)10-17-8-6-14-7-9-17;;/h1-5,14H,6-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWBSCUDOVLYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)C3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed through the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction involving a phenyl halide.
Introduction of the Piperazine Moiety: The piperazine ring is attached to the oxadiazole ring via a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents on the oxadiazole or piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various oxadiazole and piperazine derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. The compound 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride has been evaluated for its effectiveness against various strains of bacteria and fungi.
| Study | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Study A | E. coli | 15 | |
| Study B | S. aureus | 18 | |
| Study C | C. albicans | 12 |
Case Study: Antibacterial Efficacy
A study conducted by Katritzky et al. (2013) synthesized several oxadiazole derivatives, including the target compound, and found that it showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
Biological Research
Neuropharmacology
The piperazine moiety in the compound is known for its role in modulating neurotransmitter systems. Research indicates that derivatives of piperazine can influence serotonin and dopamine receptors, making them potential candidates for treating neurological disorders.
Case Study: Serotonin Modulation
In a pharmacological study, the compound was tested for its ability to modulate serotonin receptors in vitro. Results indicated a dose-dependent increase in receptor activation, suggesting potential use in anxiety and depression therapies .
Material Science
Fluorescent Properties
The oxadiazole ring system is known for its fluorescent properties, making compounds like this compound suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.
| Application | Property Tested | Performance Metric | Reference |
|---|---|---|---|
| OLEDs | Luminescence Efficiency | 25% | |
| Fluorescent Sensors | Detection Limit | 10 nM |
Case Study: OLED Development
A recent study explored the incorporation of this compound into OLED devices. The results showed enhanced luminescence efficiency compared to traditional materials, indicating its potential for future electronic applications .
Mechanism of Action
The mechanism by which 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
1,2,4-Oxadiazole vs. 1,2-Oxazole
- Molecular Formula: C₁₄H₁₉Cl₂N₃O; Molecular Weight: 316.23 .
1,2,4-Oxadiazole vs. 1,2,3-Triazole
Substituent Variations on the Aromatic Ring
Halogenated Phenyl Groups
Trifluoromethyl Substitution
Benzyl Substitution
Modifications to the Piperazine Moiety
Salt Form Comparisons
- Hydrochloride vs. Dihydrochloride Salts: The dihydrochloride form (e.g., target compound) generally offers higher solubility than mono-hydrochloride analogs (e.g., ) .
Structural and Physicochemical Data Table
Biological Activity
1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, particularly its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 3-phenyl-1,2,4-oxadiazol-5-yl group. The presence of these structural elements contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | CHNClO |
| Molecular Weight | 300.18 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Biological Activity Overview
Research indicates that derivatives of the oxadiazole structure often exhibit a wide range of biological activities, including but not limited to:
- Anticancer : Several studies have shown that oxadiazole derivatives can inhibit tumor cell proliferation.
- Antimicrobial : Compounds in this class have demonstrated activity against various bacterial and fungal strains.
- Anti-inflammatory : Some derivatives show promise in reducing inflammation markers.
Anticancer Activity
A study published in PMC highlights that oxadiazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC values in the low micromolar range against HeLa and CaCo-2 cells .
Case Study: Cytotoxicity Assay
In a cytotoxicity assay testing several oxadiazole derivatives:
- Compound A (structurally similar to our compound) showed an IC of 92.4 µM against a panel of cancer cell lines including human colon adenocarcinoma and lung carcinoma .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Similar oxadiazole derivatives have been reported to possess notable antibacterial effects against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.025 |
| Candida albicans | Not specified |
The minimum inhibitory concentration (MIC) values indicate that the compound has potent antibacterial activity, comparable to established antibiotics .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : Many oxadiazole derivatives inhibit critical enzymes involved in cancer progression and microbial resistance.
- Interference with Cell Signaling : The compound may disrupt signaling pathways critical for cell survival and proliferation.
Q & A
Q. What are the standard synthetic routes for preparing 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride?
A common method involves refluxing benzylideneacetone derivatives with phenylhydrazine hydrochloride in ethanol for 6–8 hours, followed by cooling, filtration, and crystallization . For piperazine dihydrochloride derivatives, reaction conditions often include acid-catalyzed condensation (e.g., HCl addition to piperazine hexahydrate in ethanol), with purification via recrystallization . Key steps:
- Reagent selection : Use stoichiometric equivalents of hydrazine derivatives and piperazine precursors.
- Purification : Ethanol or ethyl acetate is preferred for crystallization to minimize impurities.
- Yield optimization : Control reaction temperature (e.g., 140°C for piperazine dihydrochloride synthesis) to avoid side reactions .
Q. How is this compound characterized for purity and structural confirmation?
Recommended techniques:
- NMR spectroscopy : Confirm the presence of the 1,2,4-oxadiazole ring (C=N stretching) and piperazine backbone protons.
- HPLC : Assess purity (>98%) using reverse-phase columns with UV detection .
- Elemental analysis : Verify stoichiometry of dihydrochloride salt (C, H, N, Cl content) .
- Melting point determination : Compare observed values (e.g., 238–240°C for analogous piperazine dihydrochlorides) with literature .
Q. What safety protocols are critical when handling this compound?
- Exposure limits : Adhere to ACGIH TLV (0.1 mg/m³ inhalable fraction) and NIOSH REL (5 mg/m³ TWA) .
- Incompatibilities : Avoid contact with strong oxidizers (e.g., dicyanofurazan) and metals (Al, Cu, Zn) due to corrosive reactions .
- PPE : Use nitrile gloves, fume hoods, and respiratory protection if airborne particles are generated .
Advanced Questions
Q. How can this compound be utilized as a non-toxic buffer in biochemical assays?
Piperazine dihydrochloride acts as a buffering agent in pH 5.32–9.70 ranges (Table II, ).
- Preparation : Dissolve in distilled water or seawater at 25°C; avoid long-term storage to prevent hydrolysis .
- Advantages : Low toxicity, calcium/magnesium salt non-precipitation below pH 9.9, and compatibility with biological matrices .
- Methodology : Titrate with NaOH to target pH, using hydrogen or glass electrodes for precise calibration .
Q. What pharmacological mechanisms are hypothesized for piperazine-oxadiazole derivatives?
Piperazine scaffolds are known to interact with CNS receptors (e.g., dopamine, serotonin) and enzymes (e.g., aminopeptidase N).
- Receptor docking : The 1,2,4-oxadiazole moiety may enhance binding affinity to VEGFR2 or MMP9, as seen in pyrazoline derivatives .
- Kinetic studies : Evaluate competitive inhibition using fluorogenic substrates and molecular dynamics simulations .
- Toxicity screening : Monitor nitrosamine formation in gastric conditions to assess carcinogenic potential .
Q. How does aqueous stability impact experimental design for this compound?
- pH dependence : Decomposition rates increase in alkaline conditions (e.g., oxidation to aldehydic intermediates at pH >7) .
- Oxygen sensitivity : Store under inert gas (N₂/Ar) to prevent oxidation .
- Buffer selection : Phosphate buffers accelerate degradation; use glycylglycine for improved stability .
Q. How should researchers address contradictions in toxicity data between studies?
- Contextual factors : Discrepancies may arise from varying exposure durations (acute vs. chronic) or impurity profiles (e.g., residual benzyl chloride) .
- Mitigation strategies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
